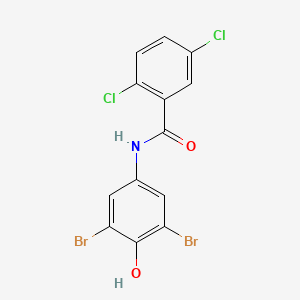![molecular formula C20H19N3O4 B10758267 3-({[(3s)-3,4-Dihydroxybutyl]oxy}amino)-1h,2'h-2,3'-Biindol-2'-One](/img/structure/B10758267.png)
3-({[(3s)-3,4-Dihydroxybutyl]oxy}amino)-1h,2'h-2,3'-Biindol-2'-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(3S)-3,4-dihydroxybutyl]oxy}amino)-1H,2’H-2,3’-biindol-2’-one is an organic compound belonging to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3S)-3,4-dihydroxybutyl]oxy}amino)-1H,2’H-2,3’-biindol-2’-one typically involves the reaction of 3,4-dihydroxybutylamine with an indole derivative under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-({[(3S)-3,4-dihydroxybutyl]oxy}amino)-1H,2’H-2,3’-biindol-2’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-({[(3S)-3,4-dihydroxybutyl]oxy}amino)-1H,2’H-2,3’-biindol-2’-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[(3S)-3,4-dihydroxybutyl]oxy}amino)-1H,2’H-2,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit glycogen synthase kinase-3 beta and calcium/calmodulin-dependent protein kinase type IV, which are involved in various cellular processes . These interactions can lead to changes in cellular signaling and gene expression, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-amino-4-azido-1,2,5-oxadiazole
Uniqueness
What sets 3-({[(3S)-3,4-dihydroxybutyl]oxy}amino)-1H,2’H-2,3’-biindol-2’-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both dihydroxybutyl and indole moieties allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol |
InChI |
InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+/t12-/m0/s1 |
InChI Key |
TWOSIFOFWWXXIG-DESHDHEPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCC[C@@H](CO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


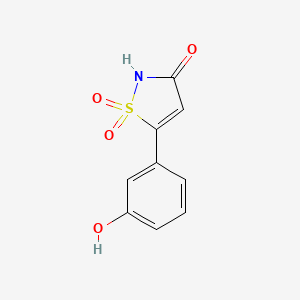

![(5s,8r,9s,10s,13r,14s,17s)-13-{2-[(3,5-Difluorobenzyl)oxy]ethyl}-17-Hydroxy-10-Methylhexadecahydro-3h-Cyclopenta[a]phenanthren-3-One](/img/structure/B10758200.png)

![3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B10758217.png)
![3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B10758219.png)
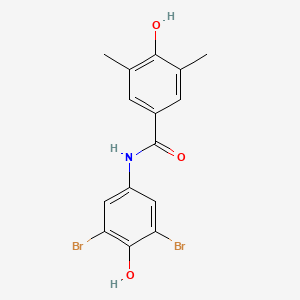
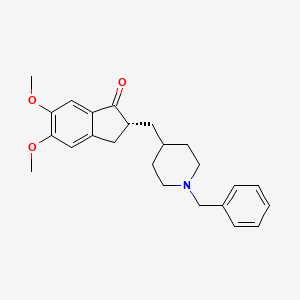
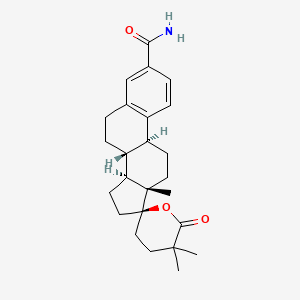
![N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine](/img/structure/B10758235.png)
![4-({5-[(4-Aminocyclohexyl)amino][1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)benzenesulfonamide](/img/structure/B10758247.png)
![(1R,3S,4R,5R,11S,13R,15S,17R,19Z,21S,22R,24S)-22-(hydroxymethyl)-2,6,12,16,23-pentaoxapentacyclo[13.11.0.03,13.05,11.017,24]hexacosa-8,19,25-triene-4,21-diol](/img/structure/B10758253.png)
![6-Amino-4-[2-(4-methoxyphenyl)ethyl]-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one](/img/structure/B10758261.png)
